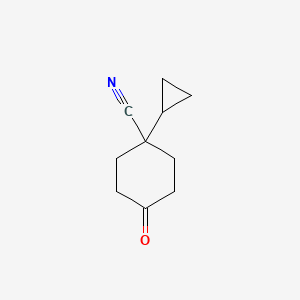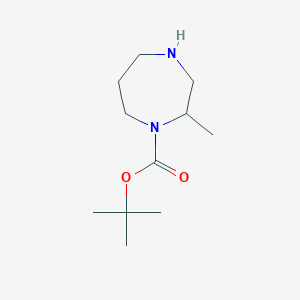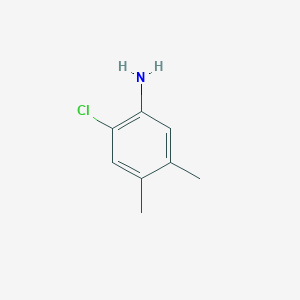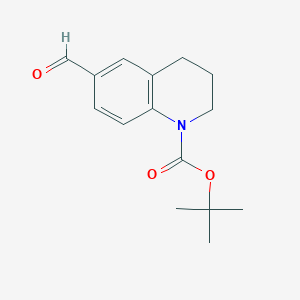
6-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one
Übersicht
Beschreibung
The compound “6-(2,2,2-trifluoroethoxy)pyridine-3-thio-” has a CAS Number of 175277-59-5 and a molecular weight of 236.22 . Another related compound, “[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine” has a CAS Number of 771584-26-0 and a molecular weight of 206.17 .
Synthesis Analysis
A paper titled “Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors” describes the synthesis of 6-2,2,2-trifluoroethoxy functionalized pteridine-based derivatives. The synthesis involved six steps including amination, bromination, cyclization, alkoxylation, chlorination, and coupling reactions .Chemical Reactions Analysis
A study titled “REACTIONS OF 2,2,2-TRIFLUOROETHOXY- AND 2 , 2,2-TRIFLUOROETHYLTHIOBENZENE WITH LITHIUM DIALKYLAMIDES” discusses the reactions of 2,2,2-trifluoroethoxy- (2) and 2,2,2-trifluoroethylthiobenzene (3) with excess lithium dialkylamides .Physical And Chemical Properties Analysis
The compound “[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine” has a molecular weight of 206.17 and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Electronics and Material Science
Naphthalene derivatives have been studied for their potential in organic electronics and material science. For example, fluorinated polyimides derived from naphthalene compounds show promising properties such as low moisture absorption and low dielectric constants, making them suitable for applications in electronic devices (Chung & Hsiao, 2008). Additionally, core-fluorinated naphthalene diimides have been explored for their use in n-type organic field-effect transistors (OFETs), demonstrating the potential of naphthalene derivatives in semiconducting materials (Yuan et al., 2016).
Catalysis and Organic Synthesis
Naphthalene derivatives are also utilized in catalysis and organic synthesis. The palladium-catalyzed cocyclotrimerization of arynes with dimethyl acetylenedicarboxylate, using naphthalene compounds, provides a versatile method for synthesizing polycyclic aromatic hydrocarbons (Peña et al., 2000). This highlights the role of naphthalene derivatives in facilitating complex chemical transformations.
Environmental Science
In environmental science, naphthalene and its derivatives are subjects of study due to their occurrence and behavior in various ecosystems. For instance, the autoxidation reactions of naphthalene derivatives under aerobic conditions have been examined to understand their environmental stability and degradation pathways (Kudlich et al., 1999). Such studies are essential for assessing the environmental impact of naphthalene-based compounds.
Astrophysics and Combustion Science
The formation mechanisms of naphthalene and related compounds like indene in extreme conditions such as interstellar mediums and combustion flames have been explored. These studies provide insights into the chemical pathways and conditions necessary for the formation of polycyclic aromatic hydrocarbons (PAHs) in the universe and during combustion processes (Mebel et al., 2017).
Eigenschaften
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)7-17-9-4-5-10-8(6-9)2-1-3-11(10)16/h4-6H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGTUGZEPJTGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC(F)(F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196573 | |
| Record name | 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340825-17-4 | |
| Record name | 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340825-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1464819.png)







